molecular formula C23H37NO3 B164261 N-Arachidonoyl-L-Alanine

N-Arachidonoyl-L-Alanine

Cat. No.: B164261
M. Wt: 375.5 g/mol
InChI Key: ZECSOKFEQQDUCP-GDYZQIPQSA-N
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Description

N-Arachidonoyl-L-Alanine: is a naturally occurring compound that belongs to the family of N-acyl amino acids. It is formed by the condensation of the amino group of L-alanine with the carboxy group of arachidonic acid . This compound has garnered interest due to its potential biological activities and its role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Arachidonoyl-L-Alanine can be synthesized through the reaction of arachidonic acid with L-alanine. The process involves the formation of an amide bond between the carboxyl group of arachidonic acid and the amino group of L-alanine. This reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as the laboratory synthesis. This would include the use of efficient coupling reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Arachidonoyl-L-Alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Enzymes like cyclooxygenase and lipoxygenase are commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used under controlled conditions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation Products: Oxidized metabolites of this compound.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Compounds with different functional groups replacing the amide bond.

Comparison with Similar Compounds

N-Arachidonoyl-L-Alanine is part of a broader family of N-acyl amino acids, which includes compounds such as:

  • N-Arachidonoyl-Glycine
  • N-Arachidonoyl-Phenylalanine
  • N-Arachidonoyl-Tyrosine
  • N-Arachidonoyl-GABA

Uniqueness:

By understanding the properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

(2S)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16-/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECSOKFEQQDUCP-GDYZQIPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Are there any environmental applications for N-Arachidonoyl-L-Alanine?

A3: A novel strain of Serratia marcescens capable of catabolizing this compound has been identified. [] This strain shows promise for the bioremediation of environments co-contaminated with cadmium (Cd) and chromium (Cr). [] This finding suggests a potential application of this compound or its degradation products in environmental remediation strategies.

Q2: What analytical techniques are used to identify and quantify this compound?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to identify and quantify this compound in biological samples. [] This technique offers high sensitivity and specificity, making it suitable for studying the compound's metabolic pathways and potential roles in various biological processes.

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